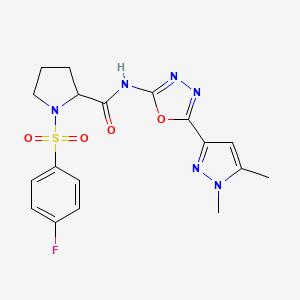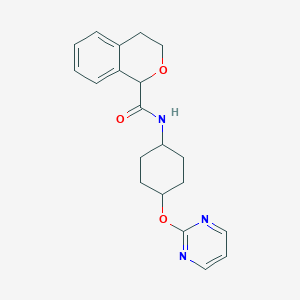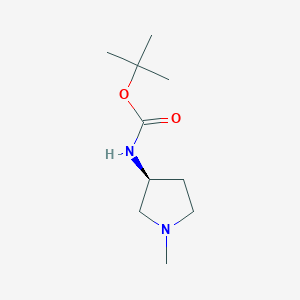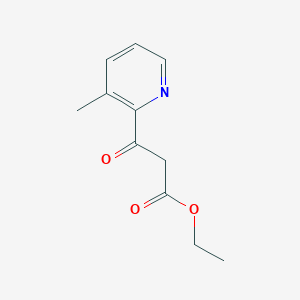
Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyridine derivatives can be synthesized through various methods. For instance, 3-Methylpyridine can be produced industrially by the reaction of acrolein with ammonia . Another method involves the use of palladium-catalyzed Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its pyridine structure and the attached functional groups. Pyridine is a colorless liquid with a strong, unpleasant odor, and is miscible with water .科学的研究の応用
Spectroscopic and Diffractometric Study
A study conducted by Vogt, Williams, Johnson, and Copley (2013) explored the polymorphism of a compound closely related to Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate, using spectroscopic and diffractometric techniques. This research highlights the compound's potential in understanding crystal structures and polymorphism within pharmaceutical compounds, emphasizing the complexities in analytical and physical characterization (Vogt et al., 2013).
Agricultural Technology
Research on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, has shown significant effects on fruits and vegetables, indicating potential agricultural applications for related compounds. Watkins (2006) reviewed the effects of 1-MCP on various fruits and vegetables, illustrating how compounds affecting ethylene perception can be used to improve the shelf life and quality of agricultural products (Watkins, 2006).
Electrochemical Studies
Hazzazi, Huxter, Taylor, Palmer, Gilbert, and Attard (2010) investigated the irreversible adsorption of ethyl pyruvate, a compound similar in structure to Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate, on platinum and palladium electrodes. Their findings contribute to the understanding of the chemisorption properties and catalytic behaviors of similar compounds in electrochemical environments (Hazzazi et al., 2010).
Synthetic Chemistry
Arrault, Touzeau, Guillaumet, Leger, Jarry, and Mérour (2002) detailed the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from compounds including ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives. This research outlines the synthetic pathways and potential pharmaceutical applications of related compounds (Arrault et al., 2002).
Antitumor Activity
Compounds structurally related to Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate have been explored for their antitumor properties. Temple, Rener, Waud, and Noker (1992) discussed the antitumor activity observed for pyridine derivatives, suggesting the potential for similar compounds to be developed as antimitotic agents (Temple et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-10(14)7-9(13)11-8(2)5-4-6-12-11/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBRTZCSNVTDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248195-40-5 |
Source


|
| Record name | ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)
![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875450.png)
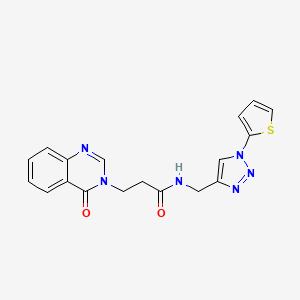
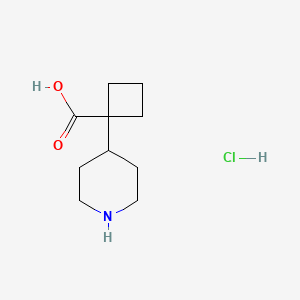

![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)

